molecular formula C13H16N2O2S B2639193 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 380436-96-4

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2639193
CAS No.: 380436-96-4
M. Wt: 264.34
InChI Key: NAJNDFFYKYNEFL-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is an organic compound with a complex structure that includes a quinazolinone core, an ethoxypropyl side chain, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the ethoxypropyl side chain and the sulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The ethoxypropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or tosylates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted quinazolinones.

Scientific Research Applications

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazolinone core can interact with nucleic acids or enzymes, affecting cellular processes. The ethoxypropyl side chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxypropyl acetate: An acetate ester with similar structural features but different functional groups.

    3-Ethoxy-1-propanol: A hydroxyether with an ethoxypropyl group, used in various chemical applications.

    (3-Ethoxypropyl)thiourea: A thiourea derivative with an ethoxypropyl group, studied for its biological activities.

Uniqueness

3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, an ethoxypropyl side chain, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-17-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)18/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJNDFFYKYNEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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